molecular formula C16H16N2O2 B2682745 1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole CAS No. 36098-03-0

1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole

Cat. No. B2682745
CAS RN: 36098-03-0
M. Wt: 268.316
InChI Key: DHRHZVSHNFHJMS-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole is a chemical compound with the molecular formula C16H16N2O2 . It’s a heterocyclic compound that includes a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development . The benzimidazole pharmacophore resembles naturally occurring purine nucleotides .

Scientific Research Applications

Anticancer Properties

Benzimidazoles, including 1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole, have shown promise as potential anticancer agents. Researchers have investigated their cytotoxic effects against various cancer cell lines. For instance, El-Meguid and colleagues synthesized a series of 6-benzoyl benzimidazole derivatives , including 1-(6-benzoyl-2-(3,4-dimethoxyphenyl)-1H benzo[d] imidazol-1-yl)propan-2-one, and evaluated their cytotoxicity against cervical cancer cells . These studies highlight the compound’s potential in cancer therapy.

Future Directions

Benzimidazole and its derivatives have potential as anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . This suggests that 1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole could also have potential applications in this area.

Mechanism of Action

Target of Action

The primary targets of 1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole are cancer cells, specifically human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The compound interacts with these cells, influencing their growth and proliferation.

Mode of Action

1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole interacts with its targets through a process known as nucleophilic substitution . In this process, the compound forms a bond with the cancer cells, leading to changes in their structure and function. The presence of electron-donating groups in the compound significantly increases its anticancer activity .

Biochemical Pathways

The biochemical pathways affected by 1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole are primarily those involved in cell growth and proliferation. The compound’s interaction with its targets leads to changes in these pathways, resulting in inhibited growth of the cancer cells . The exact downstream effects of these changes are still under investigation.

Pharmacokinetics

Benzimidazole derivatives, in general, are known to have good bioavailability

Result of Action

The result of the action of 1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole is the inhibition of growth in certain cancer cells . This is achieved through the compound’s interaction with its targets and its influence on biochemical pathways related to cell growth and proliferation.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-17-13-5-3-4-6-14(13)18/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRHZVSHNFHJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole

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